(2Z)-4-oxo-4-[2-(phenylcarbonyl)hydrazinyl]but-2-enoic acid
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Overview
Description
(2Z)-4-oxo-4-[2-(phenylcarbonyl)hydrazinyl]but-2-enoic acid is an organic compound with a complex structure that includes a hydrazinyl group, a phenylcarbonyl group, and a but-2-enoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-4-oxo-4-[2-(phenylcarbonyl)hydrazinyl]but-2-enoic acid typically involves the reaction of hydrazine derivatives with phenylcarbonyl compounds under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2Z)-4-oxo-4-[2-(phenylcarbonyl)hydrazinyl]but-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives or other reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions, such as temperature and solvent, are chosen based on the desired outcome of the reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce hydrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-4-oxo-4-[2-(phenylcarbonyl)hydrazinyl]but-2-enoic acid is used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials or as a reagent in various chemical reactions.
Biology
In biological research, this compound may be used to study enzyme interactions or as a probe to investigate biochemical pathways. Its unique structure allows it to interact with specific biological targets, making it useful in various assays and experiments.
Medicine
In medicine, this compound may have potential therapeutic applications. It could be investigated for its effects on certain diseases or conditions, and its interactions with biological molecules could lead to the development of new drugs.
Industry
In industrial applications, this compound can be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its unique properties make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of (2Z)-4-oxo-4-[2-(phenylcarbonyl)hydrazinyl]but-2-enoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2Z)-4-oxo-4-[2-(phenylcarbonyl)hydrazinyl]but-2-enoic acid include other hydrazinyl derivatives and phenylcarbonyl compounds. Examples include:
- 4-oxo-4-[2-(phenylcarbonyl)hydrazinyl]butanoic acid
- 4-oxo-4-[2-(phenylcarbonyl)hydrazinyl]pent-2-enoic acid
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(Z)-4-(2-benzoylhydrazinyl)-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c14-9(6-7-10(15)16)12-13-11(17)8-4-2-1-3-5-8/h1-7H,(H,12,14)(H,13,17)(H,15,16)/b7-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWRQZDVHWVQBK-SREVYHEPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC(=O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NNC(=O)/C=C\C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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